garsubellin A

Description

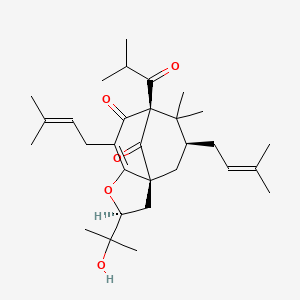

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C30H44O5 |

|---|---|

Molecular Weight |

484.7 g/mol |

IUPAC Name |

(1S,3S,8R,10S)-3-(2-hydroxypropan-2-yl)-9,9-dimethyl-6,10-bis(3-methylbut-2-enyl)-8-(2-methylpropanoyl)-4-oxatricyclo[6.3.1.01,5]dodec-5-ene-7,12-dione |

InChI |

InChI=1S/C30H44O5/c1-17(2)11-13-20-15-29-16-22(28(9,10)34)35-25(29)21(14-12-18(3)4)24(32)30(26(29)33,27(20,7)8)23(31)19(5)6/h11-12,19-20,22,34H,13-16H2,1-10H3/t20-,22-,29-,30-/m0/s1 |

InChI Key |

UWZUPSXSBAFYHU-CZDCCFESSA-N |

Isomeric SMILES |

CC(C)C(=O)[C@]12C(=O)C(=C3[C@](C1=O)(C[C@@H](C2(C)C)CC=C(C)C)C[C@H](O3)C(C)(C)O)CC=C(C)C |

Canonical SMILES |

CC(C)C(=O)C12C(=O)C(=C3C(C1=O)(CC(C2(C)C)CC=C(C)C)CC(O3)C(C)(C)O)CC=C(C)C |

Synonyms |

garsubellin A |

Origin of Product |

United States |

Foundational & Exploratory

Garsubellin A: A Technical Guide to its Discovery, Isolation, and Characterization

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the discovery, isolation, and structural elucidation of garsubellin A, a novel polyprenylated phloroglucinol (B13840) derivative isolated from Garcinia subelliptica. This guide is intended to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug development.

Discovery and Biological Significance

This compound was first isolated in 1997 from the wood of Garcinia subelliptica Merr. (Clusiaceae), a plant indigenous to the Ryukyu Islands of Japan, Taiwan, and the Philippines.[1][2] This compound is a member of the polycyclic polyprenylated acylphloroglucinols (PPAPs), a class of natural products known for their complex structures and significant biological activities.

The primary biological activity of interest for this compound is its ability to enhance the activity of choline (B1196258) acetyltransferase (ChAT).[3][4][5] ChAT is the enzyme responsible for the biosynthesis of the neurotransmitter acetylcholine, and its reduced activity is associated with neurodegenerative diseases such as Alzheimer's disease.[6] this compound has been shown to increase ChAT activity in postnatal rat septal neuron cultures, highlighting its potential as a lead compound for the development of novel therapeutics for neurological disorders.[3][4][5]

Isolation from Garcinia subelliptica

The isolation of this compound from Garcinia subelliptica is a multi-step process involving extraction and chromatographic separation. The following protocol is based on the original discovery and subsequent studies.

Experimental Protocol: Isolation of this compound

-

Plant Material Collection and Preparation: The wood of Garcinia subelliptica is collected, air-dried, and ground into a fine powder.

-

Extraction: The powdered plant material is extracted with a suitable organic solvent, such as methanol (B129727) or acetone, at room temperature. The solvent is then evaporated under reduced pressure to yield a crude extract.

-

Solvent Partitioning: The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, dichloromethane (B109758) (CH₂Cl₂), ethyl acetate, and n-butanol. This compound is typically found in the less polar fractions, such as the dichloromethane-soluble portion.

-

Chromatographic Separation: The dichloromethane-soluble fraction is subjected to repeated column chromatography on silica (B1680970) gel.

-

Initial Chromatography: The fraction is applied to a silica gel column and eluted with a gradient of n-hexane and ethyl acetate. Fractions are collected and monitored by thin-layer chromatography (TLC).

-

Further Purification: Fractions containing this compound are combined and further purified by repeated silica gel column chromatography, often using isocratic elution with a mixture of n-hexane and ethyl acetate, to yield pure this compound.

-

Isolation Workflow

Physicochemical and Spectroscopic Data

The structure of this compound was elucidated through extensive spectroscopic analysis. The following tables summarize the key physicochemical and spectroscopic data.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₃₀H₄₄O₅ | [1] |

| Appearance | Colorless oil | |

| Specific Rotation | [α]²⁰D = -21.3° (c=unknown, solvent unknown) | [1] |

| Yield | 80.5 mg from 2.6 g of CH₂Cl₂ extract | [1] |

Table 2: ¹H NMR Spectroscopic Data for this compound (700 MHz, C₆D₆)

| δ (ppm) | Multiplicity | J (Hz) | Assignment |

| 5.40 | dd | 7.4, 5.9 | H-13 |

| 4.96 | dddd | 7.3, 5.9, 2.9, 1.4 | H-18 |

| 3.91 | dd | 10.7, 5.8 | H-17 |

| 3.39 | dd | 14.2, 7.2 | H-12a |

| 3.21 | dd | 14.2, 7.6 | H-12b |

| 2.73 | dd | 13.0, 10.7 | H-2a |

| 2.26 | hept | 6.5 | H-28 |

| 2.09 | m | H-7a | |

| 1.93 | dd | 13.6, 4.5 | H-2b |

| 1.75 | dddd | 12.5, 10.5, 4.6, 2.8 | H-7b |

| 1.70 | d | 1.3 | H-20 |

| 1.61 | s | H-15, H-16 | |

| 1.58 | s | H-25 | |

| 1.55 | m | H-4a | |

| 1.45 | s | H-24 | |

| 1.37 | d | 6.5 | H-29 |

| 1.31 | d | 6.5 | H-30 |

| 1.28 | m | H-4b | |

| 1.26 | m | H-8a | |

| 1.25 | s | H-22 | |

| 1.04 | s | OH | |

| 0.93 | s | H-26 | |

| 0.77 | s | H-27 |

Data obtained from a dissertation on the total synthesis of this compound.

Table 3: ¹³C NMR Spectroscopic Data for this compound

| δ (ppm) | Assignment |

| 207.8 | C-9 |

| 202.7 | C-1 |

| 187.1 | C-27 |

| 172.8 | C-11 |

| 133.9 | C-14 |

| 122.1 | C-13 |

| 106.8 | C-5 |

| 93.1 | C-19 |

| 82.9 | C-17 |

| 73.8 | C-6 |

| 61.8 | C-3 |

| 47.0 | C-2 |

| 42.6 | C-12 |

| 42.5 | C-8 |

| 39.5 | C-28 |

| 30.2 | C-7 |

| 26.8 | C-18 |

| 26.7 | C-23 |

| 26.4 | C-15 |

| 26.0 | C-16 |

| 22.7 | C-4 |

| 21.6 | C-20 |

| 20.5 | C-22 |

| 18.1 | C-24 |

| 16.3 | C-25 |

| 2.3 | C-29/30 |

Data obtained from a dissertation on the total synthesis of this compound. Note: Some assignments may be tentative.

Table 4: Infrared (IR) and Mass Spectrometry (MS) Data for this compound

| Spectroscopic Method | Data |

| IR (thin film, cm⁻¹) | 2973, 2929, 1736, 1667, 1619, 1445, 1370, 1345, 1251, 1222, 1178 |

| HRMS (ESI+) | m/z [M+H]⁺ Calculated for C₃₀H₄₅O₅: 485.3267; Found: (Data not available in the searched sources) |

IR data obtained from a dissertation on the total synthesis of this compound.

Mechanism of Action: Enhancement of Choline Acetyltransferase (ChAT) Activity

While the precise mechanism by which this compound enhances ChAT activity is not fully elucidated in the available literature, it is known to increase the enzyme's activity. This could occur through several potential mechanisms, including direct allosteric activation, stabilization of the enzyme, or modulation of post-translational modifications that regulate ChAT activity. Studies on other ChAT activators suggest that post-translational modifications can play a significant role in regulating its function.

Proposed Signaling Pathway

Conclusion

This compound represents a promising natural product with a unique chemical structure and significant biological activity related to cholinergic neurotransmission. This technical guide provides a consolidated resource on its discovery, isolation from Garcinia subelliptica, and detailed physicochemical and spectroscopic properties. Further research into the precise mechanism of action of this compound on choline acetyltransferase and its in vivo efficacy is warranted to fully explore its therapeutic potential.

References

- 1. Garcinia subelliptica Merr. (Fukugi): A multipurpose coastal tree with promising medicinal properties - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Enantioselective Total Synthesis of (+)‐Garsubellin A - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound, a novel polyprenylated phloroglucin derivative, increasing choline acetyltransferase (ChAT) activity in postnatal rat septal neuron cultures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound, A NOVEL POLYPRENYLATED PHLOROGLUCIN DERIVATIVE, INCREASING CHOLINE ACETYLTRANSFERASE (ChAT) ACTIVITY IN POSTNATAL RAT SEPTAL NEURON CULTURES [jstage.jst.go.jp]

- 5. Garsubelone A, the First Dimeric Polycyclic Polyprenylated Acylphloroglucinols with Complicated Heptacyclic Architecture from Garcinia subelliptica - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. jocmr.com [jocmr.com]

Unraveling the Intricate Architecture of Garsubellin A: A Technical Guide to its Chemical Structure Elucidation

For researchers, scientists, and drug development professionals, this in-depth technical guide provides a comprehensive overview of the core methodologies and data integral to the chemical structure elucidation of garsubellin A, a potent neurotrophic agent isolated from the wood of Garcinia subelliptica. This document details the experimental protocols, summarizes key quantitative data, and visualizes the logical workflow that led to the determination of its complex molecular structure.

This compound, a polycyclic polyprenylated acylphloroglucinol (PPAP), has garnered significant attention for its ability to enhance the activity of choline (B1196258) acetyltransferase (ChAT), an enzyme crucial for the biosynthesis of the neurotransmitter acetylcholine (B1216132).[1][2] Its intricate and highly congested bicyclo[3.3.1]nonane core, adorned with multiple stereocenters, presented a formidable challenge to chemists. The definitive determination of its structure was a culmination of meticulous spectroscopic analysis and was ultimately confirmed through enantioselective total synthesis.

Isolation and Spectroscopic Characterization

The initial isolation of this compound from the methanolic extract of Garcinia subelliptica wood laid the foundation for its structural analysis. The process involved a systematic series of chromatographic separations to yield the pure compound.[1]

Experimental Protocol: Isolation of this compound

The dried and chipped wood of Garcinia subelliptica was subjected to extraction with methanol. The resulting extract was then partitioned between ethyl acetate (B1210297) and water. The ethyl acetate layer, containing the compounds of interest, was concentrated and subjected to a series of column chromatography steps over silica (B1680970) gel, employing a gradient of n-hexane and ethyl acetate as the eluent. Final purification was achieved through repeated column chromatography and preparative thin-layer chromatography to afford pure this compound.

Spectroscopic Data Acquisition

A combination of mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy was employed to piece together the molecular framework of this compound.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) was crucial in determining the molecular formula of this compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Extensive 1D (¹H and ¹³C) and 2D (COSY, HMQC, HMBC) NMR experiments were conducted to establish the connectivity of atoms and the relative stereochemistry of the molecule.

Quantitative Spectroscopic Data

The following tables summarize the key quantitative data obtained from the spectroscopic analyses of this compound.

Table 1: Mass Spectrometry Data for this compound

| Ionization Mode | Mass-to-Charge Ratio (m/z) | Molecular Formula |

| High-Resolution ESI-MS | [M+H]⁺ | C₃₀H₄₅O₅ |

Table 2: ¹H and ¹³C NMR Spectroscopic Data for this compound (in CDCl₃)

| Position | ¹³C (δc) | ¹H (δH, mult., J in Hz) |

| 1 | 75.2 | |

| 2 | 211.8 | |

| 3 | 55.4 | 2.85 (dd, 12.5, 5.0) |

| 4 | 210.5 | |

| 5 | 82.1 | |

| 6 | 48.2 | 2.15 (m) |

| 7 | 45.3 | 1.80 (m) |

| 8 | 38.9 | 1.95 (m), 1.65 (m) |

| 9 | 63.2 | |

| 10 | 41.5 | 2.50 (m) |

| 11 | 123.5 | 5.10 (t, 7.0) |

| 12 | 132.8 | |

| 13 | 25.7 | 1.68 (s) |

| 14 | 17.8 | 1.60 (s) |

| 15 | 28.1 | 1.25 (s) |

| 16 | 21.5 | 1.10 (s) |

| 17 | 208.7 | |

| 18 | 35.2 | 3.10 (sept, 7.0) |

| 19 | 20.1 | 1.15 (d, 7.0) |

| 20 | 20.3 | 1.12 (d, 7.0) |

| 21 | 122.1 | 5.20 (t, 7.0) |

| 22 | 135.4 | |

| 23 | 25.8 | 1.75 (s) |

| 24 | 18.2 | 1.65 (s) |

| 25 | 22.8 | 2.05 (m) |

| 26 | 118.9 | 4.95 (d, 10.5), 4.90 (d, 17.5) |

| 27 | 145.2 | 5.80 (dd, 17.5, 10.5) |

| 28 | 26.2 | 1.30 (s) |

| 29 | 26.5 | 1.35 (s) |

| 30 | 78.9 | 3.85 (dd, 8.5, 6.5) |

Note: NMR data is based on reported values in the literature and may vary slightly depending on the solvent and instrument used.

Logical Workflow of Structure Elucidation

The determination of this compound's structure was a stepwise process, integrating data from various spectroscopic techniques. The logical flow of this elucidation is depicted in the following diagram.

Caption: Logical workflow for the structure elucidation of this compound.

Confirmation by Total Synthesis and Determination of Absolute Stereochemistry

While spectroscopic methods provided the planar structure and relative stereochemistry, the absolute configuration of this compound remained unknown. The definitive proof of its structure and the assignment of its absolute stereochemistry were achieved through the first enantioselective total synthesis. This monumental effort not only confirmed the proposed structure but also provided access to both the natural (-)-enantiomer and its unnatural (+)-antipode for further biological evaluation. X-ray crystallographic analysis of key chiral intermediates during the synthesis was instrumental in establishing the absolute configuration of the stereogenic centers.

Biological Activity: Enhancement of Choline Acetyltransferase (ChAT) Activity

This compound has been shown to significantly increase the activity of choline acetyltransferase (ChAT), the enzyme responsible for synthesizing acetylcholine. While the precise molecular mechanism of this enhancement is still under investigation, it is hypothesized that this compound may act as a positive allosteric modulator of ChAT or influence the expression of the ChAT gene. This bioactivity makes this compound a promising lead compound for the development of therapeutic agents for neurodegenerative diseases such as Alzheimer's disease, which are characterized by cholinergic deficits.

Caption: Postulated effect of this compound on acetylcholine synthesis.

Conclusion

The elucidation of the chemical structure of this compound stands as a testament to the power of a synergistic approach combining meticulous isolation techniques, advanced spectroscopic methods, and elegant total synthesis. The journey from a natural extract to a fully characterized molecule with promising therapeutic potential highlights the importance of natural product chemistry in modern drug discovery. This technical guide provides a foundational understanding of the key steps and data that were pivotal in unraveling the complex architecture of this fascinating and biologically active molecule. Further research into its precise mechanism of action will undoubtedly pave the way for the development of novel therapeutics for cholinergic-related neurological disorders.

References

Garsubellin A: A Technical Overview of a Neurotrophic Phloroglucinol Derivative

For Immediate Release

This technical guide provides an in-depth analysis of garsubellin A, a complex polyprenylated acylphloroglucinol with significant potential in neurodegenerative disease research. This document, intended for researchers, scientists, and drug development professionals, details the compound's chemical identity, biological activity, and synthetic methodologies.

Core Chemical Identifiers

This compound, a natural product isolated from Garcinia subelliptica, possesses a unique and intricate molecular architecture. Its formal chemical identification is as follows:

-

IUPAC Name: (2S,3aS,5S,7R)-2,3,4,5,6,7-hexahydro-2-(1-hydroxy-1-methylethyl)-6,6-dimethyl-5,9-bis(3-methyl-2-buten-1-yl)-7-(2-methyl-1-oxopropyl)-8H-3a,7-methanocycloocta[b]furan-8,10-dione[1]

-

CAS Number: 191156-04-4[1]

-

Molecular Formula: C₃₀H₄₄O₅[1]

-

Molecular Weight: 484.67 g/mol [1]

Biological Activity: Enhancement of Cholinergic Function

This compound has been identified as a potent inducer of choline (B1196258) acetyltransferase (ChAT), the enzyme responsible for the biosynthesis of the neurotransmitter acetylcholine.[2][3][4] Decreased levels of ChAT are associated with the cognitive decline observed in Alzheimer's disease.[2][4] The compound's ability to enhance ChAT activity suggests its potential as a therapeutic agent for neurodegenerative disorders.[3]

Quantitative Analysis of Bioactivity

| Biomarker | Effect of this compound | Cell Line/System | Concentration | Reference |

| Choline Acetyltransferase (ChAT) Activity | 154% increase | P10 rat septal neurons | 10 µM | [5] |

Synthetic Approaches to this compound

The complex, sterically congested structure of this compound has made it a challenging target for total synthesis, attracting the attention of numerous research groups. Several successful synthetic routes have been developed, each employing unique strategies to construct the bicyclo[3.3.1]nonane core and the fused tetrahydrofuran (B95107) ring.

Key Experimental Protocols and Transformations:

A concise and notable total synthesis of this compound was achieved by Siegel and Danishefsky.[3] Key transformations in their 18-step sequence, starting from 3,5-dimethoxyphenol, include:[3]

-

Dearomative Allylation: This step introduces crucial stereocenters and functional handles for subsequent cyclizations.

-

Diastereoselective Vinylogous Lactonization: This reaction forms a key cyclic intermediate, setting the stage for the construction of the bicyclic core.

-

Iodocarbocyclization: An intramolecular cyclization that forges a new carbon-carbon bond and introduces an iodine atom for further functionalization.

-

Transannular Wurtz Reaction: This powerful reaction closes the bicyclo[3.3.1]nonane ring system, a key architectural feature of this compound.

-

Bridgehead Functionalization: The final stages of the synthesis involve the introduction of the isobutyryl group at a sterically hindered bridgehead position.

Another enantioselective total synthesis developed by the Shibasaki group utilized a stereoselective Claisen rearrangement and a ring-closing metathesis as key steps to construct the core structure.[6][7] More recent approaches have focused on developing protecting-group-free syntheses to improve efficiency.[2][8]

Potential Signaling Pathway and Mechanism of Action

While the precise signaling pathway through which this compound exerts its neurotrophic effects has not been fully elucidated, its primary activity of enhancing choline acetyltransferase (ChAT) activity provides a clear direction for its mechanism of action. By increasing the synthesis of acetylcholine, this compound directly supports cholinergic neurotransmission. This is a critical pathway for cognitive functions such as learning and memory.

The following diagram illustrates a proposed logical workflow of this compound's effect on cholinergic signaling.

Caption: Proposed mechanism of this compound's neurotrophic activity.

References

- 1. This compound, a novel polyprenylated phloroglucin derivative, increasing choline acetyltransferase (ChAT) activity in postnatal rat septal neuron cultures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Evolution of a Synthetic Strategy for this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Total synthesis of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Enantioselective Total Synthesis of (+)‐Garsubellin A - PMC [pmc.ncbi.nlm.nih.gov]

- 5. escholarship.org [escholarship.org]

- 6. Total synthesis of (+/-)-garsubellin A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pharm.or.jp [pharm.or.jp]

- 8. Enantioselective Total Synthesis of (+)-Garsubellin A - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Profile of Garsubellin A: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Garsubellin A, a polycyclic polyprenylated acylphloroglucinol isolated from the wood of Garcinia subelliptica, has garnered significant interest due to its potent induction of choline (B1196258) acetyltransferase (ChAT), an enzyme pivotal in the biosynthesis of the neurotransmitter acetylcholine.[1][2] This activity suggests its potential as a therapeutic agent for neurodegenerative diseases such as Alzheimer's disease.[1][3] The complex, highly congested [3.3.1] bicyclic structure of this compound presents a formidable synthetic challenge and necessitates thorough spectroscopic analysis for its characterization.[1] This guide provides a detailed overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound, along with generalized experimental protocols for acquiring such data.

Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound, compiled from synthetic and characterization studies.

Nuclear Magnetic Resonance (NMR) Data

Table 1: ¹H NMR Spectroscopic Data for this compound (700 MHz, C₆D₆) [4]

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| 5.40 | dd | 7.4, 5.9 | 1H |

| 4.96 | dddd | 7.3, 5.9, 2.9, 1.4 | 1H |

| 3.91 | dd | 10.7, 5.8 | 1H |

| 3.39 | dd | 14.2, 7.2 | 1H |

| 3.21 | dd | 14.2, 7.6 | 1H |

| 2.73 | dd | 13.0 | 1H |

Table 2: ¹³C NMR Spectroscopic Data for this compound (100 MHz, CDCl₃) [4]

| Chemical Shift (δ, ppm) |

| 207.8 |

| 202.7 |

| 187.1 |

| 172.8 |

| 133.9 |

| 122.1 |

| 106.8 |

| 93.1 |

| 82.9 |

| 73.8 |

| 61.8 |

| 47.0 |

| 42.6 |

| 42.5 |

| 39.5 |

| 30.2 |

| 26.8 |

| 26.7 |

| 26.4 |

| 26.0 |

| 22.7 |

| 21.6 |

| 20.5 |

| 18.1 |

| 16.3 |

| 2.3 |

Infrared (IR) Spectroscopy and Mass Spectrometry (MS) Data

Table 3: IR and HRMS Data for this compound [4]

| Spectroscopic Technique | Data |

| IR (thin film) νₘₐₓ (cm⁻¹) | 2973, 2929, 1736, 1667, 1619, 1445, 1370, 1345, 1251, 1222, 1178 |

| HRMS (ESI+) m/z | Calculated for C₂₈H₄₄O₅ClSi [M+H]⁺: 523.2641, Found: 523.2642 |

Experimental Protocols

The following are generalized methodologies for obtaining the spectroscopic data presented above, based on standard practices in natural product chemistry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: A sample of the purified compound (typically 1-10 mg) is dissolved in a deuterated solvent (e.g., chloroform-d, benzene-d₆) in a 5 mm NMR tube. The choice of solvent is crucial and should dissolve the compound well while having minimal overlapping signals with the analyte.

-

Data Acquisition: ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer (e.g., 300, 400, 500, 600, or 700 MHz).[4]

-

¹H NMR: Standard parameters include a 30-45 degree pulse angle, a spectral width of -2 to 12 ppm, and a sufficient number of scans to obtain a good signal-to-noise ratio. Chemical shifts are referenced to the residual protio solvent signal (e.g., CHCl₃ at δ 7.26 ppm).[4]

-

¹³C NMR: A proton-decoupled pulse sequence is typically used. Chemical shifts are referenced to the solvent carbon signal (e.g., CDCl₃ at δ 77.2 ppm).[4]

-

2D NMR: For complete structural elucidation, a suite of 2D NMR experiments such as COSY, HSQC, and HMBC are often required to establish proton-proton and proton-carbon correlations.

-

Infrared (IR) Spectroscopy

-

Sample Preparation: For a thin-film IR spectrum, a small amount of the compound is dissolved in a volatile solvent (e.g., dichloromethane (B109758) or chloroform). A drop of this solution is applied to a salt plate (e.g., NaCl or KBr), and the solvent is allowed to evaporate, leaving a thin film of the compound.

-

Data Acquisition: The IR spectrum is recorded using a Fourier-transform infrared (FT-IR) spectrometer.[4] The data is typically collected over a range of 4000 to 400 cm⁻¹ and is reported in terms of frequency of absorption (cm⁻¹).

High-Resolution Mass Spectrometry (HRMS)

-

Sample Preparation: A dilute solution of the sample is prepared in a suitable solvent (e.g., methanol (B129727) or acetonitrile) that is compatible with the ionization source.

-

Data Acquisition: HRMS data is obtained using a high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, often coupled with an electrospray ionization (ESI) source.[4] The instrument is calibrated to provide high mass accuracy, allowing for the determination of the elemental composition of the molecule. The data is reported as the measured mass-to-charge ratio (m/z).

Workflow for Spectroscopic Analysis of this compound

The following diagram illustrates a typical workflow for the spectroscopic analysis of a natural product like this compound, from isolation to structure elucidation.

Caption: Workflow for Spectroscopic Analysis of this compound.

References

- 1. Enantioselective Total Synthesis of (+)‐Garsubellin A - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound, a novel polyprenylated phloroglucin derivative, increasing choline acetyltransferase (ChAT) activity in postnatal rat septal neuron cultures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Total synthesis of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. escholarship.org [escholarship.org]

An In-depth Technical Guide on the Proposed Biosynthesis of Garsubellin A

Audience: Researchers, scientists, and drug development professionals.

Abstract: Garsubellin A, a polycyclic polyprenylated acylphloroglucinol (PPAP) isolated from Garcinia subelliptica, has garnered significant interest due to its neurotrophic properties. While its total synthesis has been accomplished, the natural biosynthetic pathway in plants remains largely unelucidated. This technical guide consolidates the current understanding of PPAP biosynthesis to propose a plausible pathway for this compound. It outlines the key enzymatic steps, from the formation of the phloroglucinol (B13840) core to the intricate prenylation and cyclization reactions. Furthermore, this guide provides generalized experimental protocols for the investigation of this pathway and presents templates for the quantitative data that such studies would generate. This document serves as a comprehensive resource for researchers aiming to unravel the biosynthesis of this complex and medicinally promising natural product.

Introduction to this compound and Polycyclic Polyprenylated Acylphloroglucinols (PPAPs)

This compound is a prominent member of the polycyclic polyprenylated acylphloroglucinols (PPAPs), a class of natural products characterized by a substituted phloroglucinol core adorned with multiple isoprenoid (prenyl) groups, often arranged in complex polycyclic systems.[1][2] These compounds are primarily found in plants of the Clusiaceae (Guttiferae) and Hypericaceae families.[3] this compound, isolated from the wood of Garcinia subelliptica, exhibits potent neurotrophic activity, making it a molecule of interest for drug development, particularly in the context of neurodegenerative diseases.[4]

The biosynthesis of PPAPs is a fascinating example of metabolic convergence, utilizing precursors from both the polyketide and the mevalonate/methylerythritol phosphate (B84403) pathways.[1][5] While the general outline of PPAP biosynthesis is accepted, the specific enzymes and intermediates for most individual PPAPs, including this compound, have yet to be experimentally verified.

Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound can be conceptually divided into three major stages:

-

Formation of the Acylphloroglucinol Core via the Polyketide Pathway.

-

Electrophilic Prenylation of the Aromatic Core.

-

Oxidative Cyclizations to Form the Polycyclic System.

Stage 1: Formation of the Acylphloroglucinol Core

The biosynthesis is proposed to initiate with the formation of an acylphloroglucinol scaffold, a reaction catalyzed by a Type III Polyketide Synthase (PKS) .[6][7] This process involves the condensation of a starter acyl-CoA unit with three molecules of malonyl-CoA. In the case of this compound, the isobutyryl side chain suggests the use of isobutyryl-CoA as the starter molecule.

The proposed reaction sequence is as follows:

-

Loading: Isobutyryl-CoA is loaded onto the active site of the PKS.

-

Elongation: Three successive decarboxylative condensations with malonyl-CoA extend the polyketide chain.

-

Cyclization: The resulting tetraketide intermediate undergoes an intramolecular Claisen condensation to form the aromatic phloroglucinol ring, which then tautomerizes to the more stable enol form.

Stage 2: Sequential Prenylation of the Core

Following the formation of the phloroisobutyrophenone core, a series of prenylation reactions occur. These are catalyzed by prenyltransferases , likely belonging to the membrane-bound UbiA superfamily , which utilize dimethylallyl pyrophosphate (DMAPP) and geranyl pyrophosphate (GPP) as prenyl donors.[3][8] The proposed sequence for this compound involves at least three prenylation events. The exact order is speculative, but a plausible sequence is outlined below.

Stage 3: Cyclization and Formation of this compound

The final and most complex stage involves a series of cyclizations to form the characteristic bicyclo[3.3.1]nonane core and the fused tetrahydrofuran (B95107) ring of this compound. These reactions are likely catalyzed by one or more cyclase enzymes , possibly cytochrome P450 monooxygenases or other oxidoreductases. The process is thought to involve dearomatization of the phloroglucinol ring followed by intramolecular cyclizations. An intramolecular Diels-Alder or Michael addition-type reaction is a plausible mechanism for the formation of the bicyclic core.

Experimental Protocols for Pathway Elucidation

The elucidation of the this compound biosynthetic pathway requires a multi-faceted approach combining enzymology, analytical chemistry, and molecular biology. Below are generalized protocols for key experiments.

General Workflow for Biosynthetic Gene Discovery

A common strategy for identifying the genes involved in a specialized metabolic pathway is through a combination of transcriptome analysis and functional genomics.

Protocol: Type III Polyketide Synthase (PKS) Assay

Objective: To determine if a candidate PKS can synthesize the phloroisobutyrophenone core.

Materials:

-

Purified recombinant candidate PKS enzyme.

-

Isobutyryl-CoA (starter substrate).

-

[¹⁴C]-Malonyl-CoA (extender substrate, for radiometric detection) or unlabeled malonyl-CoA (for LC-MS detection).

-

Assay buffer (e.g., 100 mM potassium phosphate, pH 7.0, 1 mM EDTA).

-

Quenching solution (e.g., 20% acetic acid).

-

Ethyl acetate (B1210297) for extraction.

-

Scintillation cocktail (for radiometric assay).

-

HPLC or LC-MS system.

Procedure:

-

Prepare the reaction mixture (total volume 50-100 µL) in a microcentrifuge tube:

-

Assay buffer.

-

1-5 µg of purified PKS enzyme.

-

50 µM Isobutyryl-CoA.

-

-

Initiate the reaction by adding 50 µM malonyl-CoA (spiked with [¹⁴C]-malonyl-CoA if using radiometric detection).

-

Incubate at 30°C for 30-60 minutes.

-

Stop the reaction by adding the quenching solution.

-

Extract the product with an equal volume of ethyl acetate. Vortex and centrifuge to separate phases.

-

Transfer the ethyl acetate layer to a new tube and evaporate to dryness.

-

Resuspend the residue in a suitable solvent (e.g., methanol).

-

For radiometric detection: Add the resuspended product to a scintillation vial with scintillation cocktail and measure radioactivity using a scintillation counter.

-

For LC-MS detection: Analyze the resuspended product by reverse-phase HPLC or LC-MS, comparing the retention time and mass spectrum to an authentic standard of phloroisobutyrophenone if available, or to predicted fragmentation patterns.

Protocol: Prenyltransferase (PT) Assay

Objective: To test the ability of a candidate PT to prenylate the acylphloroglucinol core or its prenylated derivatives.

Materials:

-

Microsomal fraction prepared from yeast or insect cells expressing the candidate PT.

-

Acylphloroglucinol substrate (e.g., phloroisobutyrophenone).

-

[³H]-DMAPP or [³H]-GPP (prenyl donor).

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 5 mM MgCl₂, 5 mM DTT).

-

Extraction solvent (e.g., n-butanol or ethyl acetate).

Procedure:

-

Set up the reaction mixture (total volume 50 µL):

-

Assay buffer.

-

50-100 µg of microsomal protein.

-

100 µM acylphloroglucinol substrate.

-

-

Start the reaction by adding 50 µM [³H]-DMAPP or [³H]-GPP.

-

Incubate at 30°C for 1-2 hours.

-

Stop the reaction by adding 100 µL of methanol.

-

Extract the prenylated product with 500 µL of the chosen organic solvent.

-

Evaporate the solvent and redissolve the residue.

-

Analyze the product by radio-TLC or radio-HPLC.

Quantitative Data Presentation (Illustrative Examples)

As experimental data for the biosynthesis of this compound is not yet available, the following tables are provided as templates to illustrate how quantitative data from the aforementioned experiments would be presented.

Table 1: Hypothetical Kinetic Parameters for a Candidate G. subelliptica Type III PKS

| Substrate | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) |

| Isobutyryl-CoA | 25 ± 3 | 0.15 ± 0.02 | 6.0 x 10³ |

| Malonyl-CoA | 40 ± 5 | - | - |

| Butyryl-CoA | 150 ± 20 | 0.05 ± 0.01 | 3.3 x 10² |

| Acetyl-CoA | > 500 | < 0.01 | - |

Table 2: Hypothetical Substrate Specificity of a Candidate G. subelliptica Prenyltransferase (PT1)

| Acceptor Substrate | Prenyl Donor | Relative Activity (%) |

| Phloroisobutyrophenone | DMAPP | 100 |

| Phloroisobutyrophenone | GPP | 85 |

| Phloroglucinol | DMAPP | 10 |

| Resorcinol | DMAPP | < 1 |

Conclusion and Future Outlook

The proposed biosynthetic pathway for this compound provides a logical framework based on our current understanding of PPAP biosynthesis in plants. However, it remains a hypothesis that requires experimental validation. The future of research in this field lies in the application of modern 'omics' technologies, such as transcriptomics and metabolomics, to identify the specific genes and enzymes involved in the biosynthesis of this compound in Garcinia subelliptica. The successful elucidation of this pathway will not only be a significant contribution to our understanding of plant specialized metabolism but could also pave the way for the biotechnological production of this compound and related compounds for therapeutic applications. The experimental protocols and data presentation formats provided in this guide are intended to serve as a valuable resource for researchers embarking on this exciting area of investigation.

References

- 1. Research Progress of Polycyclic Polyprenylated Acylphloroglucinols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. biorxiv.org [biorxiv.org]

- 4. The chemistry of the polycyclic polyprenylated acylphloroglucinols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Frontiers | An Overview of the Medicinally Important Plant Type III PKS Derived Polyketides [frontiersin.org]

- 7. An Overview of the Medicinally Important Plant Type III PKS Derived Polyketides - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

Garsubellin A: A Technical Guide to its Physical, Chemical, and Biological Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Garsubellin A, a complex meroterpenoid isolated from the wood of Garcinia subelliptica, has garnered significant attention within the scientific community for its potent neurotrophic activity.[1][2][3] Structurally, it belongs to the class of polycyclic polyprenylated acylphloroglucinols (PPAPs) and is characterized by a highly congested and stereochemically rich bicyclo[3.3.1]nonane core fused to a tetrahydrofuran (B95107) ring.[2] The primary biological effect of this compound is its ability to enhance the activity of choline (B1196258) acetyltransferase (ChAT), the enzyme responsible for the biosynthesis of the neurotransmitter acetylcholine (B1216132).[2][3] This property positions this compound as a promising lead compound in the development of therapeutics for neurodegenerative disorders such as Alzheimer's disease, which are often associated with cholinergic deficits.[2][4] This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, its mechanism of action, and detailed experimental protocols for its study.

Physical and Chemical Properties

This compound is a white solid with the molecular formula C₃₀H₄₄O₅. Its complex, three-dimensional structure has been confirmed through extensive NMR studies and total synthesis efforts.[2] Key physical and chemical data are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₃₀H₄₄O₅ | [5] |

| Molecular Weight | 484.67 g/mol | N/A |

| Appearance | White solid | N/A |

| Melting Point | Not reported | N/A |

| Optical Rotation [α]D²⁰ | -21.3° (c 0.1, CHCl₃) | N/A |

| Solubility | Soluble in common organic solvents such as chloroform, dichloromethane (B109758), and ethyl acetate (B1210297). Limited solubility in nonpolar solvents like hexanes and very low solubility in water. | [6] |

Biological Activity and Signaling Pathway

The principal biological activity of this compound is the enhancement of choline acetyltransferase (ChAT) activity.[2][3] ChAT is the enzyme that catalyzes the synthesis of acetylcholine (ACh) from its precursors, choline and acetyl-CoA, in cholinergic neurons.[7][8] By increasing the efficiency of this synthesis, this compound leads to higher levels of acetylcholine in the synaptic cleft, thereby potentiating cholinergic neurotransmission.[9] This is particularly relevant in conditions like Alzheimer's disease, where there is a known deficit in cholinergic signaling.[10][11]

The cholinergic signaling pathway is a fundamental process in the central and peripheral nervous systems, playing a crucial role in cognitive functions such as learning and memory.[7][11] A simplified representation of this pathway is provided below.

Experimental Protocols

Isolation of this compound from Garcinia subelliptica

Materials:

-

Dried and powdered wood of Garcinia subelliptica

-

Methanol (B129727) (MeOH)

-

Dichloromethane (CH₂Cl₂)

-

Ethyl acetate (EtOAc)

-

Silica (B1680970) gel for column chromatography

-

Sephadex LH-20

-

High-performance liquid chromatography (HPLC) system with a C18 column

Procedure:

-

Extraction: The powdered plant material is exhaustively extracted with methanol at room temperature. The resulting crude extract is then concentrated under reduced pressure.

-

Solvent Partitioning: The crude methanol extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as hexane, dichloromethane, and ethyl acetate.

-

Column Chromatography: The dichloromethane or ethyl acetate fraction, which is likely to contain this compound, is subjected to silica gel column chromatography. The column is eluted with a gradient of hexane and ethyl acetate.

-

Size-Exclusion Chromatography: Fractions containing compounds with similar polarity are further purified using Sephadex LH-20 column chromatography, eluting with methanol.

-

HPLC Purification: Final purification to obtain pure this compound is achieved by preparative or semi-preparative reverse-phase HPLC using a C18 column and a suitable mobile phase, such as a gradient of acetonitrile (B52724) and water.

-

Structure Elucidation: The structure of the isolated compound is confirmed by spectroscopic methods, including ¹H NMR, ¹³C NMR, and mass spectrometry.

Choline Acetyltransferase (ChAT) Activity Assay

This protocol describes a colorimetric assay to measure ChAT activity in tissue homogenates.[1][14][15] The principle involves the ChAT-catalyzed reaction of choline and acetyl-CoA to produce acetylcholine and Coenzyme A (CoA). The free sulfhydryl group of CoA then reacts with a chromogenic agent, allowing for spectrophotometric quantification.

Materials:

-

Tissue homogenate (e.g., from brain tissue)

-

Phosphate buffered saline (PBS, 0.01 M, pH 7.4)

-

Substrate working solution (containing choline chloride and acetyl-CoA)

-

Chromogenic agent (e.g., 4,4'-dithiopyridine)

-

Microplate reader

Experimental Workflow:

Procedure:

-

Sample Preparation: Homogenize fresh tissue in ice-cold PBS (1:4 w/v). Centrifuge the homogenate at 10,000 x g for 10 minutes at 4°C. Collect the supernatant, which contains the soluble ChAT enzyme.

-

Assay Setup:

-

For each sample, prepare two tubes: a "Sample" tube and a "Control" tube.

-

To the "Control" tube, add 50 µL of the sample supernatant and heat-inactivate the enzyme by incubating at 100°C for 2 minutes.

-

Pre-warm the substrate working solution to 37°C.

-

Add 300 µL of the pre-warmed substrate working solution to both the "Sample" and "Control" tubes.

-

To the "Sample" tube, add 50 µL of the untreated sample supernatant.

-

-

Enzymatic Reaction: Mix the contents of all tubes and incubate at 37°C for 20 minutes.

-

Reaction Termination: Stop the reaction by incubating all tubes in a 100°C water bath for 2 minutes.

-

Clarification: Centrifuge the tubes at 3,500 x g for 10 minutes to pellet any precipitated protein.

-

Chromogenic Reaction:

-

Transfer 750 µL of the clear supernatant from each tube to a new set of tubes.

-

Add 15 µL of the chromogenic agent to each tube.

-

Mix and let stand at room temperature for 15 minutes.

-

-

Measurement: Transfer 250 µL from each tube to a microplate well and measure the absorbance at 324 nm using a microplate reader.

-

Calculation: The ChAT activity is proportional to the difference in absorbance between the "Sample" and "Control" tubes and can be calculated based on a standard curve.

Conclusion

This compound represents a structurally intriguing and biologically significant natural product. Its ability to enhance choline acetyltransferase activity makes it a valuable tool for neuroscience research and a potential starting point for the development of novel therapies for cholinergic-deficient neurodegenerative diseases. This guide provides a foundational understanding of its properties and the methodologies required for its further investigation. Further research is warranted to fully elucidate its detailed mechanism of action, pharmacokinetic profile, and therapeutic potential.

References

- 1. benchchem.com [benchchem.com]

- 2. Enantioselective Total Synthesis of (+)‐Garsubellin A - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound, a novel polyprenylated phloroglucin derivative, increasing choline acetyltransferase (ChAT) activity in postnatal rat septal neuron cultures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Enantioselective Total Synthesis of (+)-Garsubellin A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Garsubelone A, the First Dimeric Polycyclic Polyprenylated Acylphloroglucinols with Complicated Heptacyclic Architecture from Garcinia subelliptica - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Acetylcholine Neurotransmission (Section 1, Chapter 11) Neuroscience Online: An Electronic Textbook for the Neurosciences | Department of Neurobiology and Anatomy - The University of Texas Medical School at Houston [nba.uth.tmc.edu]

- 8. Choline acetyltransferase - Wikipedia [en.wikipedia.org]

- 9. researchgate.net [researchgate.net]

- 10. Inhibition of Choline Acetyltransferase as a Mechanism for Cholinergic Dysfunction Induced by Amyloid-β Peptide Oligomers - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. Garcinielliptone G from Garcinia subelliptica Induces Apoptosis in Acute Leukemia Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. assaygenie.com [assaygenie.com]

- 15. resources.novusbio.com [resources.novusbio.com]

Garsubellin A: A Technical Guide to its Biological Activity and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Garsubellin A, a complex polyprenylated phloroglucinol (B13840) isolated from Garcinia subelliptica, has emerged as a molecule of significant interest in the field of neuropharmacology. This technical guide provides a comprehensive overview of the current understanding of this compound's biological activity, with a primary focus on its neurotrophic effects. The document details the quantitative data available, outlines the experimental methodologies employed in its study, and visually represents the known and putative signaling pathways and experimental workflows. This guide is intended to serve as a foundational resource for researchers engaged in the study of neurodegenerative diseases and the development of novel therapeutic agents.

Biological Activity of this compound

The principal biological activity of this compound identified to date is its ability to enhance the activity of choline (B1196258) acetyltransferase (ChAT), a critical enzyme in the biosynthesis of the neurotransmitter acetylcholine (B1216132). A deficiency in cholinergic neurotransmission is a well-established hallmark of Alzheimer's disease, positioning this compound as a promising candidate for further investigation in this context.

Neurotrophic Effects: Induction of Choline Acetyltransferase (ChAT) Activity

The seminal work on this compound demonstrated its capacity to increase ChAT activity in primary cultures of postnatal rat septal neurons.[1] This effect suggests a potential role for this compound in promoting the function and health of cholinergic neurons.

The available quantitative data on the ChAT-inducing activity of this compound is summarized in the table below.

| Concentration | Effect on ChAT Activity | Cell System | Reference |

| 10 µM | Increased activity | Postnatal day 10 (P10) rat septal neuron cultures | [1] |

| 10 µM | 154% increase | P10 rat septal neuron cultures |

Note: A full dose-response curve and IC50/EC50 values for ChAT induction by this compound have not been reported in the reviewed literature.

Anti-inflammatory and Anticancer Activities

While the broader class of polycyclic polyprenylated acylphloroglucinols (PPAPs) has been reported to possess anti-inflammatory and anticancer properties, there is currently no specific experimental data available to confirm or quantify such activities for this compound.[2][3] Further research is required to explore these potential therapeutic avenues.

Mechanism of Action

The mechanism of action of this compound is intrinsically linked to its ability to upregulate ChAT activity. However, the precise signaling pathways that mediate this effect have not yet been fully elucidated. Based on the known actions of other neurotrophic natural products, several pathways can be hypothesized to be involved.

Known Mechanism: Choline Acetyltransferase Induction

The primary established mechanism of this compound is the enhancement of ChAT activity in neuronal cells.[1] The direct molecular target of this compound that leads to this increase in enzymatic activity remains to be identified.

Putative Signaling Pathways

Several signaling cascades are known to be involved in neuronal survival, differentiation, and function. The neurotrophic effects of many natural compounds are mediated through the activation of pathways such as the Mitogen-Activated Protein Kinase/Extracellular signal-Regulated Kinase (MAPK/ERK) and the Phosphatidylinositol 3-Kinase (PI3K)/Akt pathways. These pathways are critical for promoting neuronal health and plasticity. It is plausible that this compound may exert its effects on ChAT activity through the modulation of one or more of these pathways.

Experimental Protocols

A critical component for the advancement of research on this compound is the availability of detailed experimental methodologies.

Cell Culture of Postnatal Rat Septal Neurons

The primary cell system used to evaluate the neurotrophic activity of this compound is cultured septal neurons from postnatal day 10 (P10) rats.

Workflow for Primary Neuronal Culture Preparation:

Choline Acetyltransferase (ChAT) Activity Assay

The activity of ChAT is typically determined using a radiometric assay, often based on the method originally described by Fonnum. This assay measures the enzymatic transfer of a radiolabeled acetyl group from acetyl-coenzyme A to choline, forming radiolabeled acetylcholine.

Detailed Protocol for Radiometric ChAT Activity Assay:

-

Homogenate Preparation:

-

Following treatment with this compound, cultured neuronal cells are washed with phosphate-buffered saline (PBS).

-

Cells are lysed in a suitable buffer (e.g., Tris-HCl with a non-ionic detergent like Triton X-100).

-

The cell lysate is then centrifuged to pellet cellular debris, and the supernatant containing the enzyme is collected.

-

-

Enzymatic Reaction:

-

The reaction mixture is prepared in microcentrifuge tubes and typically contains:

-

Cell lysate (source of ChAT)

-

Choline chloride

-

Radiolabeled acetyl-coenzyme A (e.g., [¹⁴C]-acetyl-CoA)

-

A cholinesterase inhibitor (e.g., physostigmine) to prevent the degradation of the newly synthesized acetylcholine.

-

Buffer to maintain optimal pH (typically around 7.4).

-

-

The reaction is initiated by the addition of the cell lysate and incubated at 37°C for a defined period (e.g., 30-60 minutes).

-

-

Separation of Radiolabeled Acetylcholine:

-

The reaction is stopped, often by the addition of an ice-cold buffer.

-

The radiolabeled acetylcholine product is separated from the unreacted radiolabeled acetyl-CoA. A common method involves liquid-liquid extraction using a solution of sodium tetraphenylborate (B1193919) in an organic solvent (e.g., acetonitrile (B52724) or a ketone-based solvent), which selectively precipitates acetylcholine.

-

-

Quantification:

-

The radioactivity of the phase containing the acetylcholine is measured using a scintillation counter.

-

The ChAT activity is then calculated based on the amount of radiolabeled acetylcholine formed per unit of protein in the cell lysate per unit of time.

-

Logical Flow of the ChAT Assay:

Future Directions

The current body of research on this compound provides a solid foundation for its further exploration as a neurotrophic agent. Key areas for future investigation include:

-

Dose-Response Studies: Establishing a full dose-response curve for the ChAT-inducing activity of this compound to determine its potency (EC50).

-

Mechanism of Action Elucidation: Investigating the upstream signaling pathways (e.g., MAPK/ERK, PI3K/Akt) to understand how this compound modulates ChAT activity.

-

Target Identification: Identifying the direct molecular target(s) of this compound within neuronal cells.

-

Broader Biological Screening: Conducting comprehensive screening for anti-inflammatory, anticancer, and other potential biological activities.

-

In Vivo Studies: Evaluating the efficacy of this compound in animal models of neurodegenerative diseases, such as Alzheimer's disease.

Conclusion

This compound is a promising natural product with demonstrated neurotrophic activity through the induction of choline acetyltransferase. While the current data is limited, it strongly supports the continued investigation of this molecule and its analogs for the potential treatment of neurodegenerative disorders. The detailed experimental frameworks and putative mechanisms outlined in this guide are intended to facilitate and inspire future research in this exciting area.

References

- 1. Modified microassay for the rapid and sensitive determination of choline acetyltransferase activity using (3H)-acetyl-CoA and Fonnum's extraction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound, a novel polyprenylated phloroglucin derivative, increasing choline acetyltransferase (ChAT) activity in postnatal rat septal neuron cultures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Radiochemical micro assays for the determination of choline acetyltransferase and acetylcholinesterase activities - PMC [pmc.ncbi.nlm.nih.gov]

Garsubellin A: A Technical Guide to its Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Garsubellin A, a complex polycyclic polyprenylated acylphloroglucinol (PPAP) isolated from Garcinia subelliptica, has emerged as a promising natural product with significant therapeutic potential, particularly in the realm of neurodegenerative diseases. Its primary characterized bioactivity is the potentiation of choline (B1196258) acetyltransferase (ChAT), the enzyme responsible for acetylcholine (B1216132) synthesis, suggesting a direct application in addressing the cholinergic deficit observed in Alzheimer's disease. Furthermore, preliminary data indicates inhibitory effects on β-glucuronidase and histamine (B1213489) release, hinting at broader anti-inflammatory capabilities. While direct evidence is still forthcoming, the established anti-inflammatory and cytotoxic activities of other PPAPs suggest that this compound may also possess therapeutic value in oncology and inflammatory disorders through modulation of key signaling pathways such as NF-κB and MAPK. This document provides a comprehensive overview of the current understanding of this compound's therapeutic applications, supported by available quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways and workflows.

Neuroprotective Applications: Targeting Cholinergic Dysfunction

The most well-documented therapeutic potential of this compound lies in its ability to enhance cholinergic neurotransmission. A decline in acetylcholine (ACh) levels is a hallmark of Alzheimer's disease, and strategies to boost ACh are central to current therapeutic approaches.[1] this compound acts as a potent inducer of choline acetyltransferase (ChAT), the enzyme that synthesizes ACh from choline and acetyl-CoA.[1]

Quantitative Data: Choline Acetyltransferase (ChAT) Activity

| Compound | Concentration | Effect on ChAT Activity | Cell Line/System | Reference |

| This compound | 10 µM | 154% increase | P10 rat septal neurons | [2] |

| This compound | 10 µM | Increased ChAT activity | P10 rat septal neuron cultures | [3][4] |

Experimental Protocol: Choline Acetyltransferase (ChAT) Radioenzymatic Assay

This protocol outlines a common method for measuring ChAT activity, which can be adapted to assess the effect of compounds like this compound.[5][6]

Objective: To quantify the enzymatic activity of ChAT in the presence or absence of this compound by measuring the formation of radiolabeled acetylcholine.

Materials:

-

[¹⁴C] or [³H]-acetyl-Coenzyme A

-

Choline chloride

-

Sodium tetraphenylboron in an organic solvent (e.g., acetonitrile)

-

Scintillation cocktail

-

Tissue homogenate or cell lysate containing ChAT

-

Phosphate (B84403) buffer (pH 7.4)

-

Stop solution (e.g., 0.1 M HCl)

-

Microcentrifuge tubes

-

Scintillation counter

Procedure:

-

Prepare the reaction mixture in microcentrifuge tubes containing phosphate buffer, choline chloride, and the tissue homogenate/cell lysate.

-

Add this compound at the desired concentration to the test samples.

-

Initiate the enzymatic reaction by adding radiolabeled acetyl-CoA.

-

Incubate the mixture at 37°C for a defined period (e.g., 30 minutes).

-

Terminate the reaction by adding the stop solution.

-

Selectively extract the radiolabeled acetylcholine formed during the reaction using sodium tetraphenylboron in an organic solvent. This step separates the product from the unreacted radiolabeled substrate.

-

Add a scintillation cocktail to the organic phase containing the radiolabeled acetylcholine.

-

Quantify the amount of radioactivity using a scintillation counter.

-

Calculate the ChAT activity based on the amount of radiolabeled acetylcholine produced per unit of time and protein concentration.

Potential Anti-inflammatory Applications

While direct studies on the anti-inflammatory properties of this compound are limited, its inhibitory effects on β-glucuronidase and histamine release provide preliminary evidence for such activity.[2] Furthermore, many other PPAPs exhibit potent anti-inflammatory effects, often through the modulation of the NF-κB and MAPK signaling pathways.[7]

Quantitative Data: Inhibition of Inflammatory Mediators

| Compound | Assay | IC₅₀ | Cell Line/System | Reference |

| This compound | β-Glucuronidase Inhibition | 29.4 µM | - | [2] |

| This compound | Histamine Release Inhibition | 4.5 µM | RBL-2H3 cells | [2] |

Experimental Protocols

This protocol is a general method to screen for inhibitors of β-glucuronidase.[8]

Objective: To determine the inhibitory effect of this compound on β-glucuronidase activity.

Materials:

-

β-Glucuronidase enzyme

-

p-nitrophenyl-β-D-glucuronide (substrate)

-

Phosphate buffer (pH 7.0)

-

Sodium carbonate (stop solution)

-

96-well microplate

-

Microplate reader

Procedure:

-

In a 96-well microplate, add the phosphate buffer, β-glucuronidase solution, and this compound at various concentrations.

-

Pre-incubate the mixture at 37°C for 10 minutes.

-

Initiate the reaction by adding the p-nitrophenyl-β-D-glucuronide substrate.

-

Incubate the plate at 37°C for 30 minutes.

-

Stop the reaction by adding sodium carbonate solution.

-

Measure the absorbance of the released p-nitrophenol at 405 nm using a microplate reader.

-

Calculate the percentage of inhibition and determine the IC₅₀ value.

This protocol describes a common method to assess the anti-allergic potential of a compound by measuring its effect on histamine release from mast cells.[9]

Objective: To evaluate the ability of this compound to inhibit antigen-induced histamine release from rat basophilic leukemia (RBL-2H3) cells.

Materials:

-

RBL-2H3 cells

-

Anti-DNP IgE antibody

-

DNP-BSA (antigen)

-

Tyrode's buffer

-

o-phthalaldehyde (OPT)

-

NaOH

-

HCl

-

96-well microplate (black)

-

Fluorometer

Procedure:

-

Seed RBL-2H3 cells in a 96-well plate and sensitize them overnight with anti-DNP IgE.

-

Wash the cells with Tyrode's buffer to remove unbound IgE.

-

Pre-incubate the cells with various concentrations of this compound for 1 hour at 37°C.

-

Induce degranulation and histamine release by adding DNP-BSA.

-

Incubate for 30 minutes at 37°C.

-

Stop the reaction by placing the plate on ice.

-

Collect the supernatant and lyse the remaining cells to measure total histamine content.

-

Derivatize the histamine in the supernatant and cell lysate with OPT in a strongly alkaline solution.

-

Stop the derivatization reaction by adding acid.

-

Measure the fluorescence of the OPT-histamine adduct using a fluorometer (excitation ~360 nm, emission ~450 nm).

-

Calculate the percentage of histamine release inhibition and determine the IC₅₀ value.

References

- 1. A Microplate Assay to Assess Chemical Effects on RBL-2H3 Mast Cell Degranulation: Effects of Triclosan without Use of an Organic Solvent - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. 酶促检测罗马蜗牛和牛肝脏来源ß-葡萄糖醛酸酶(EC 3.2.1.31) [sigmaaldrich.com]

- 4. This compound, a novel polyprenylated phloroglucin derivative, increasing choline acetyltransferase (ChAT) activity in postnatal rat septal neuron cultures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Radiochemical micro assays for the determination of choline acetyltransferase and acetylcholinesterase activities - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A simple and rapid radiochemical choline acetyltransferase (ChAT) assay screening test - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis of pyranochalcone derivatives and their inhibitory effect on NF-κB activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. A High Throughput Assay for Discovery of Bacterial β-Glucuronidase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Garsubellin A: A Potent Activator of Choline Acetyltransferase for Neurological Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Garsubellin A, a complex polycyclic polyprenylated acylphloroglucinol (PPAP) isolated from Garcinia subelliptica, has emerged as a significant molecule of interest in neuroscience research.[1][2] Its primary recognized biological activity is the potent induction of choline (B1196258) acetyltransferase (ChAT), the enzyme responsible for the biosynthesis of the neurotransmitter acetylcholine (B1216132) (ACh).[1][3] Deficits in cholinergic neurotransmission are a well-established hallmark of Alzheimer's disease and other neurodegenerative disorders, positioning this compound as a valuable pharmacological tool and a potential therapeutic lead. This technical guide provides a comprehensive overview of this compound's function as a ChAT activator, presenting key quantitative data, detailed experimental methodologies, and a proposed mechanism of action.

Introduction

This compound is a meroterpenoid characterized by a highly congested bicyclo[3.3.1]nonane core, a fused tetrahydrofuran (B95107) ring, and multiple stereocenters, making it a challenging target for total synthesis.[4][5] Its neurotrophic potential was first identified through its ability to significantly increase ChAT activity in primary cultures of postnatal rat septal neurons.[2] This discovery has spurred considerable interest in its synthesis and further biological evaluation, with the aim of understanding its therapeutic potential for conditions associated with cholinergic decline.[1][5]

Quantitative Analysis of ChAT Activation

The seminal work on the biological activity of this compound demonstrated its capacity to enhance ChAT activity. The key quantitative finding from this research is summarized in the table below.

| Compound | Concentration (µM) | Cell Type | % ChAT Activity (Relative to Control) | Reference |

| This compound | 10 | P10 Rat Septal Neurons | 154% | [1][2] |

Table 1: Quantitative summary of this compound's effect on choline acetyltransferase (ChAT) activity.

Mechanism of Action: A Proposed Signaling Pathway

The precise molecular mechanism by which this compound upregulates ChAT activity has not been fully elucidated. The terminology used in the foundational literature, such as "inducer" and "enhancer," suggests that this compound may not be a direct allosteric activator of the ChAT enzyme.[1][3] Instead, it is plausible that it modulates cellular signaling pathways leading to increased expression of the ChAT gene.

A hypothetical signaling cascade is proposed below. This model is based on the common pathways involved in the regulation of gene expression for neurotrophic factors and enzymes. This compound may interact with a yet-unidentified cell surface or intracellular receptor, initiating a signaling cascade that leads to the activation of transcription factors known to regulate ChAT gene expression.

Caption: Proposed signaling pathway for this compound-mediated induction of ChAT.

Experimental Protocols

The following sections provide detailed methodologies for key experiments relevant to the study of this compound and its effect on ChAT activity.

Primary Septal Neuron Culture

This protocol is foundational for studying the effects of compounds on cholinergic neurons.

Caption: Workflow for primary septal neuron culture and treatment.

Protocol:

-

Dissection: Septal tissues are dissected from the brains of 10-day-old (P10) rat pups in a sterile, ice-cold dissection medium.

-

Dissociation: The tissue is minced and then incubated in a dissociation solution containing enzymes such as papain or trypsin to obtain a single-cell suspension.

-

Plating: Cells are plated onto culture dishes pre-coated with an adhesion factor like poly-L-lysine to promote attachment.

-

Culturing: Neurons are maintained in a serum-free culture medium, such as Neurobasal medium supplemented with B27, to support neuronal survival and growth while limiting glial proliferation.

-

Treatment: After a period of stabilization in culture, the neurons are treated with this compound (dissolved in a suitable solvent like DMSO) at the desired concentration (e.g., 10 µM). A vehicle control is run in parallel.

-

Incubation and Harvest: Following the treatment period, cells are washed and harvested for subsequent biochemical analysis.

Choline Acetyltransferase (ChAT) Activity Assay

The following is a representative protocol for a non-radiometric, colorimetric ChAT activity assay. The specific details from the original 1997 study by Fukuyama et al. are not publicly available; therefore, this protocol is based on established methods.

Principle: This assay measures the activity of ChAT by quantifying the amount of Coenzyme A (CoA) produced during the synthesis of acetylcholine from choline and acetyl-CoA. The free sulfhydryl group of CoA reacts with a chromogenic reagent, such as 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), which can be measured spectrophotometrically.

Materials:

-

Cell lysate from treated and control neurons

-

Reaction buffer (e.g., phosphate (B84403) buffer, pH 7.4)

-

Choline chloride solution

-

Acetyl-Coenzyme A solution

-

DTNB solution

-

Microplate reader

Protocol:

-

Lysate Preparation: Harvested cells are lysed using a suitable lysis buffer to release intracellular proteins, including ChAT. The lysate is centrifuged to pellet cell debris, and the supernatant is collected.

-

Reaction Mixture Preparation: A master mix is prepared containing the reaction buffer, choline chloride, and DTNB.

-

Assay Initiation: The reaction is initiated by adding the cell lysate and acetyl-CoA to the reaction mixture in the wells of a microplate.

-

Incubation: The plate is incubated at 37°C for a specific period (e.g., 30-60 minutes) to allow the enzymatic reaction to proceed.

-

Measurement: The absorbance is measured at a wavelength of 412 nm at multiple time points to determine the rate of the reaction.

-

Calculation: The ChAT activity is calculated based on the rate of change in absorbance and normalized to the total protein concentration of the cell lysate. The results are typically expressed as a percentage of the control group.

Conclusion and Future Directions

This compound stands out as a potent natural product capable of significantly increasing choline acetyltransferase activity in neuronal cultures. This property makes it an invaluable tool for studying cholinergic function and a promising starting point for the development of novel therapeutics for neurodegenerative diseases.

Future research should focus on several key areas:

-

Elucidation of the precise molecular mechanism: Identifying the direct molecular target(s) of this compound is crucial to understanding its mode of action.

-

In vivo studies: Evaluating the efficacy of this compound in animal models of Alzheimer's disease and other cholinergic deficits will be essential to validate its therapeutic potential.

-

Structure-activity relationship (SAR) studies: The total synthesis of this compound opens the door to the creation of analogs, which can be used to identify the key structural features required for its bioactivity and to optimize its pharmacological properties.

The continued investigation of this compound and its derivatives holds great promise for advancing our understanding of cholinergic regulation and for the development of next-generation therapies for devastating neurological disorders.

References

- 1. The search for, and chemistry and mechanism of, neurotrophic natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound, a novel polyprenylated phloroglucin derivative, increasing choline acetyltransferase (ChAT) activity in postnatal rat septal neuron cultures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Neurotrophic Natural Products: Chemistry and Biology - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Enantioselective Total Synthesis of (+)-Garsubellin A - PubMed [pubmed.ncbi.nlm.nih.gov]

Garsubellin A: A Technical Guide for New Researchers in Drug Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

Garsubellin A, a complex polycyclic polyprenylated acylphloroglucinol (PPAP) isolated from the wood of Garcinia subelliptica, has emerged as a molecule of significant interest in the field of neuropharmacology.[1][2] Its potential as a therapeutic agent for neurodegenerative diseases, particularly Alzheimer's disease, stems from its ability to enhance the activity of choline (B1196258) acetyltransferase (ChAT), the enzyme responsible for the biosynthesis of the neurotransmitter acetylcholine (B1216132).[1][2][3][4] A decline in acetylcholine levels is a well-established hallmark of Alzheimer's disease, and strategies to augment cholinergic function remain a primary focus of drug discovery efforts. This technical guide provides a comprehensive review of the existing literature on this compound, with a focus on its biological activity, proposed mechanism of action, and the experimental methodologies used to characterize it.

Quantitative Data on Biological Activity

The primary reported biological effect of this compound is the enhancement of choline acetyltransferase (ChAT) activity. The available quantitative data from the literature is summarized in the table below.

| Compound | Concentration | Cell Line/System | Observed Effect | Reference |

| This compound | 10 µM | P10 Rat Septal Neurons | 154% increase in ChAT activity | [5] |

Proposed Mechanism of Action

While the precise molecular mechanism by which this compound enhances choline acetyltransferase (ChAT) activity has not been definitively elucidated in the available literature, its documented "neurotrophic activity" provides a strong basis for a proposed signaling pathway.[6][7] Neurotrophic factors, such as Nerve Growth Factor (NGF) and Brain-Derived Neurotrophic Factor (BDNF), are known to play a crucial role in the survival, differentiation, and maintenance of cholinergic neurons, and they are potent regulators of ChAT expression and activity.

It is hypothesized that this compound may exert its effects by inducing the expression and/or release of neurotrophic factors from neurons or surrounding glial cells. These neurotrophic factors would then bind to their respective tropomyosin receptor kinase (Trk) receptors on cholinergic neurons. This binding event triggers the dimerization and autophosphorylation of the Trk receptors, initiating a downstream signaling cascade. One of the key pathways activated by Trk receptors is the Protein Kinase A (PKA) signaling pathway, which has been shown to be involved in the regulation of ChAT gene expression. The activation of this cascade ultimately leads to an increase in the synthesis of ChAT, and consequently, an enhanced capacity for acetylcholine production.

Signaling Pathway Diagram

Caption: Proposed signaling pathway for this compound-induced enhancement of ChAT activity.

Experimental Protocols

A crucial experiment to verify the biological activity of this compound is the choline acetyltransferase (ChAT) activity assay. While the specific protocol used to generate the data in the table above is not fully detailed in the cited abstract, a representative colorimetric assay protocol is provided below. This method is commonly used to measure ChAT activity in neuronal cell lysates or tissue homogenates.

Choline Acetyltransferase (ChAT) Activity Assay (Colorimetric)

1. Principle: This assay measures the activity of ChAT by quantifying the amount of acetylcholine produced. The reaction involves the transfer of an acetyl group from acetyl-CoA to choline, catalyzed by ChAT. The product, acetylcholine, is then measured in a subsequent reaction that generates a colored product, which can be quantified by spectrophotometry.

2. Materials:

-

Cell lysate or tissue homogenate containing ChAT

-

Assay Buffer (e.g., 50 mM potassium phosphate (B84403) buffer, pH 7.4)

-

Acetyl-CoA (substrate)

-

Choline chloride (substrate)

-

Colorimetric probe (e.g., DTNB [5,5'-dithiobis-(2-nitrobenzoic acid)], which reacts with the co-product Coenzyme A)

-

Microplate reader capable of measuring absorbance at the appropriate wavelength for the chosen probe (e.g., 412 nm for DTNB)

-

96-well microplate

-

Incubator

3. Procedure:

-

Sample Preparation: Prepare cell lysates or tissue homogenates in assay buffer on ice. Centrifuge to pellet cellular debris and collect the supernatant containing the soluble ChAT enzyme. Determine the total protein concentration of the lysate for normalization of enzyme activity.

-

Reaction Setup:

-

For each sample, prepare a "test" and a "blank" well in a 96-well plate.

-

Add a specific volume of the cell lysate to both the test and blank wells.

-

Add the assay buffer to each well.

-

To the "test" wells, add the substrate mixture containing both acetyl-CoA and choline chloride.

-

To the "blank" wells, add a buffer without one of the substrates (e.g., without choline chloride) to measure background activity.

-

-

Incubation: Incubate the plate at 37°C for a specified period (e.g., 30-60 minutes) to allow the enzymatic reaction to proceed.

-

Colorimetric Reaction:

-

Stop the enzymatic reaction (e.g., by adding a stopping reagent or by heat inactivation).

-

Add the colorimetric probe (e.g., DTNB solution) to all wells.

-

Incubate at room temperature for a sufficient time (e.g., 10-15 minutes) for the color to develop.

-

-

Measurement: Measure the absorbance of each well at the appropriate wavelength using a microplate reader.

-

Calculation:

-

Subtract the absorbance of the "blank" from the absorbance of the "test" to get the net absorbance for each sample.

-

Use a standard curve generated with known concentrations of the product (or a related standard like Coenzyme A) to convert the net absorbance to the amount of product formed.

-

Calculate the ChAT activity and express it as units per milligram of protein (e.g., nmol/min/mg protein).

-

Experimental Workflow Diagram

Caption: A typical experimental workflow for determining the effect of this compound on ChAT activity.

Conclusion

This compound represents a promising natural product lead for the development of novel therapeutics for neurodegenerative diseases. Its ability to enhance the activity of choline acetyltransferase, a key enzyme in acetylcholine synthesis, warrants further investigation. This guide provides new researchers with a foundational understanding of this compound, including its known quantitative effects, a plausible mechanism of action, and the experimental approaches necessary to further explore its therapeutic potential. Future research should focus on definitively elucidating the signaling pathways modulated by this compound, expanding the quantitative analysis of its effects in various neuronal models, and evaluating its efficacy and safety in preclinical animal models of neurodegeneration.

References